molecular formula C7H6ClNO4S B3051516 3-Chloro-4-sulfamoylbenzoic acid CAS No. 34263-53-1

3-Chloro-4-sulfamoylbenzoic acid

Cat. No.: B3051516
CAS No.: 34263-53-1
M. Wt: 235.65
InChI Key: VOISTTGQLIPIHV-UHFFFAOYSA-N
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Description

3-Chloro-4-sulfamoylbenzoic acid, also known as 4-Chloro-3-sulfamoylbenzoic acid, is an organic compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 . It is the major metabolite of tripamide, a new antihypertensive agent . It is also present as an impurity in clopamide tablets .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a sulfamoyl group, and a carboxylic acid group . The linear formula of the compound is ClC6H3(SO2NH2)CO2H .


Physical and Chemical Properties Analysis

This compound is a solid compound with a melting point of 256-258 °C . Its density is 1.6±0.1 g/cm3, and it has a boiling point of 502.4±60.0 °C at 760 mmHg .

Scientific Research Applications

Structural and Spectroscopic Analysis

3-Chloro-4-sulfamoylbenzoic acid (CSBA) has been synthesized and its structure confirmed through single crystal X-ray diffraction and Hirshfeld surface analysis. The compound crystallizes in a monoclinic system, forming a two-dimensional sheet interconnected by hydrogen bonds and intermolecular interactions. Its molecular, vibrational, and electronic properties have been investigated using quantum chemical calculations. The compound also demonstrates moderate antibacterial activity against gram-positive and gram-negative bacteria (Kavitha et al., 2020).

Corrosion Inhibition

Derivatives of this compound have been tested as inhibitors for mild steel corrosion in sulfuric acid solutions. Inhibitory efficiency increases with concentration but decreases with rising temperature. The compounds act as mixed-type inhibitors and obey Langmuir adsorption isotherm. Spectroscopic analysis supports their role in forming a complex between metal and inhibitor (Sappani & Karthikeyan, 2014).

Anticonvulsant Activity

Esters of this compound have been synthesized and evaluated for anticonvulsant activity. Preliminary results indicate isopropyl 4-bromo-2-sulfamoylbenzoate, a related compound, lacks antielectroshock effects in mice (Hamor & Reavlin, 1967).

Quantum Chemical Computations and Docking Studies

Computational studies have been conducted on the this compound-based compound Furosemide. These studies include molecular docking, vibrational frequency analysis, and natural bond orbital analysis, supporting its potential anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2022).

Chromatographic Analysis

A chromatographic-densitometric method has been developed for determining impurities like this compound in pharmaceutical tablets, ensuring the purity and safety of pharmaceutical products (Hubicka, Krzek, & Stankiewicz, 2009).

Coordination Polymers

Coordination polymers based on multifunctional ligand 2,4-dichloro-5-sulfamoylbenzoic acid, a structurally related compound, have been synthesized. These polymers display diverse structures and have potential applications in material science (Zhao et al., 2013).

Synthesis and Antiviral Activity

This compound derivatives have been synthesized and evaluated for their antiviral activity. Some derivatives show significant anti-viral effects against tobacco mosaic virus, indicating potential pharmaceutical applications (Naidu et al., 2012).

Pharmaceutical Analysis

High-performance liquid chromatography has been used to determine diuretics like Furosemide, a derivative of this compound, in pharmaceuticals and human urine. This method is vital for ensuring the correct dosage and monitoring drug metabolism (Barroso et al., 1996).

Aromatic Nucleophilic Substitution Studies

Studies on aromatic nucleophilic substitution involving compounds like this compound provide insights into reaction mechanisms and potential synthetic pathways for developing new compounds (HasegawaYoshinori, 1983).

Mechanism of Action

While specific information on the mechanism of action of 3-Chloro-4-sulfamoylbenzoic acid is not available, sulfonamides, a class of compounds to which this compound belongs, are known to exhibit a range of pharmacological activities. They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 3-Chloro-4-sulfamoylbenzoic acid are not available, it’s worth noting that it is used in the synthesis of the drug Indapamide . As research progresses, new applications and uses for this compound may be discovered.

Properties

IUPAC Name

3-chloro-4-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOISTTGQLIPIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281944
Record name 4-(Aminosulfonyl)-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34263-53-1
Record name 4-(Aminosulfonyl)-3-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34263-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminosulfonyl)-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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